BCN-PEG4-NHS ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

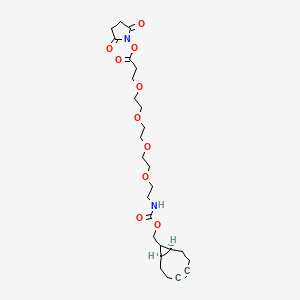

BCN-PEG4-NHS ester is a compound used primarily as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). It is a polyethylene glycol-based linker that facilitates the connection of two essential ligands, enabling selective protein degradation via the ubiquitin-proteasome system within cells . This compound is also a click chemistry reagent, containing a BCN group that can undergo strain-promoted alkyne-azide cycloaddition with molecules containing azide groups .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of BCN-PEG4-NHS ester involves the reaction of BCN (bicyclo[6.1.0]nonyne) with PEG4 (polyethylene glycol with four ethylene glycol units) and NHS (N-hydroxysuccinimide) ester. The reaction typically occurs under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as column chromatography to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

BCN-PEG4-NHS ester primarily undergoes click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is highly efficient and occurs under mild conditions without the need for a copper catalyst .

Common Reagents and Conditions

Reagents: Azide-containing molecules, triethylamine (as a base)

Conditions: Mild temperatures, typically room temperature, and neutral to slightly basic pH.

Major Products

The major product formed from the reaction of this compound with azide-containing molecules is a stable triazole linkage, which is a key component in the synthesis of PROTACs and other bioconjugates .

Wissenschaftliche Forschungsanwendungen

BCN-PEG4-NHS ester is a versatile bifunctional crosslinking reagent with applications in bioconjugation and chemical biology . It contains a BCN group that reacts with azide-tagged biomolecules and an NHS ester group that can conjugate with amines found in proteins, oligonucleotides, and other molecules . The PEG spacer increases the aqueous solubility of resulting biomolecules .

Scientific Research Applications

This compound is used in a variety of applications, including protein labeling, drug delivery systems, surface modification, and click chemistry .

Protein Labeling this compound facilitates the covalent attachment of fluorescent dyes, enzymes, or other biomolecules to proteins . This modification allows the study of protein dynamics, localization, and interactions through techniques like fluorescence microscopy . The use of this compound ensures the preservation of biological activity and enhances the solubility of the labeled proteins . For example, antibodies can be labeled with BCN-NHS linker for attachment to beads .

Drug Delivery Systems this compound can conjugate drugs with targeting ligands like antibodies or peptides, enabling targeted delivery of therapeutic agents to specific cells or tissues . This approach enhances drug efficacy and reduces off-target effects .

Surface Modification this compound facilitates surface functionalization of nanoparticles, biomaterials, and sensors . The reactive chemical groups in the reagent enable covalent attachment of biomolecules, improving the biocompatibility and functionality of the modified surfaces . This is useful in creating biosensors, medical implants, and diagnostic devices with enhanced performance and reliability .

Click Chemistry this compound is used in bio-orthogonal click chemistry reactions . It reacts efficiently with azide-functionalized molecules to form stable triazole linkages, allowing the assembly of bioconjugates under mild conditions . This is useful for constructing multifunctional biomolecules for research and therapeutic applications .

Wirkmechanismus

BCN-PEG4-NHS ester exerts its effects through the formation of stable triazole linkages via SPAAC reactions. The BCN group reacts with azide-containing molecules, forming a triazole ring that links two ligands. In the context of PROTACs, one ligand targets an E3 ubiquitin ligase, while the other targets the protein of interest. This dual targeting facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome .

Vergleich Mit ähnlichen Verbindungen

BCN-PEG4-NHS ester is unique due to its ability to undergo SPAAC reactions without the need for a copper catalyst, making it suitable for biological applications where copper can be toxic. Similar compounds include:

DIBO-PEG4-NHS ester: Another click chemistry reagent that undergoes SPAAC reactions but with different structural properties.

DBCO-PEG4-NHS ester: Similar to this compound but with a different bicyclic structure, offering slightly different reactivity and stability profiles.

This compound stands out for its high efficiency and compatibility with biological systems, making it a valuable tool in both research and therapeutic applications .

Biologische Aktivität

BCN-PEG4-NHS ester is a bifunctional linker that plays a crucial role in bioconjugation, particularly in the fields of biotechnology and pharmaceutical sciences. Its unique structure allows for the efficient conjugation of biomolecules, enabling the development of complex entities with tailored functionalities. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Structure and Properties

Chemical Composition:

- Molecular Formula: C26H38N2O10

- Molecular Weight: 538.59 g/mol

- CAS Number: 1807501-86-5

- Physical Form: Colorless oil

- Purity: >95%

Functional Groups:

- N-Hydroxysuccinimide (NHS) Ester: Reacts with primary amines to form stable amide bonds.

- Bicyclononyne (BCN): Highly reactive with azide-tagged biomolecules, facilitating strain-promoted alkyne-azide cycloaddition (SPAAC).

- Polyethylene Glycol (PEG) Spacer: Enhances solubility and biocompatibility of conjugates, reducing aggregation and steric hindrance.

The biological activity of this compound primarily involves two key reactions:

- Amine Coupling Reaction:

- The NHS ester reacts with primary amines present on proteins or oligonucleotides, forming a covalent bond.

- SPAAC Reaction:

- Following the amine coupling, the BCN group reacts with azide-tagged biomolecules, creating a stable covalent linkage through the PEG spacer.

These reactions occur under mild conditions, making this compound particularly useful for biological applications where harsh conditions could denature sensitive biomolecules .

Applications in Research

This compound is utilized in various applications, including:

- Bioconjugation: Linking proteins, antibodies, and nucleic acids to create multifunctional biomolecules.

- Development of PROTACs (Proteolysis Targeting Chimeras): Facilitating targeted degradation of specific proteins by linking E3 ligase recruiters to target protein binding moieties .

- Nanoparticle Functionalization: Enhancing drug delivery systems by conjugating therapeutic agents to nanoparticles via click chemistry .

Case Study 1: PROTAC Development

In a study focused on PROTACs, researchers utilized this compound to link an E3 ubiquitin ligase recruiter to a target protein binding moiety. This approach enabled selective degradation of target proteins via the ubiquitin-proteasome system. The efficiency of this method was demonstrated by its ability to significantly reduce target protein levels in cellular assays .

Case Study 2: Nanoparticle Functionalization

Another study highlighted the use of this compound for functionalizing nanoparticles with azido-tagged peptides. The resulting nanoparticles showed improved targeting capabilities and enhanced stability in biological environments. The study reported that these functionalized nanoparticles exhibited favorable interactions with cancer cells, leading to increased uptake and therapeutic efficacy .

Comparative Analysis

The following table summarizes key features and advantages of using this compound compared to other bioconjugation linkers:

| Feature | This compound | Other Linkers |

|---|---|---|

| Reactivity | High (with azides) | Varies (often lower) |

| Biocompatibility | Excellent | Varies |

| Solubility | Enhanced due to PEG | Often limited |

| Reaction Conditions | Mild | Harsh conditions required |

| Application Versatility | Broad (e.g., PROTACs) | Limited |

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38N2O10/c29-23-7-8-24(30)28(23)38-25(31)9-11-33-13-15-35-17-18-36-16-14-34-12-10-27-26(32)37-19-22-20-5-3-1-2-4-6-21(20)22/h20-22H,3-19H2,(H,27,32)/t20-,21+,22? |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFQCOKMBYCIQEJ-CBQGHPETSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O)CCC#C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O)CCC#C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38N2O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.